Trichloroacetamide, N-(2-fluorophenyl)-

Catalog No.
S15258691
CAS No.
37531-71-8
M.F
C8H5Cl3FNO
M. Wt
256.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroacetamide, N-(2-fluorophenyl)-

CAS Number

37531-71-8

Product Name

Trichloroacetamide, N-(2-fluorophenyl)-

IUPAC Name

2,2,2-trichloro-N-(2-fluorophenyl)acetamide

Molecular Formula

C8H5Cl3FNO

Molecular Weight

256.5 g/mol

InChI

InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14)

InChI Key

CICMDDPELVRHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)F

Trichloroacetamide, N-(2-fluorophenyl)- is an organic compound with the molecular formula C8_8H5_5Cl3_3FNO and a molecular weight of approximately 256.489 g/mol. It features a trichloroacetamide functional group attached to a 2-fluorophenyl moiety. The compound is characterized by its three chlorine atoms and one fluorine atom, which contribute to its chemical reactivity and potential applications in various fields of chemistry, including medicinal chemistry and materials science .

  • Acylation Reactions: The compound can act as an acylating agent, where the amide nitrogen can be acylated to form various derivatives.
  • Nucleophilic Substitution: The presence of the trichloroacetyl group allows for nucleophilic substitution reactions, particularly with amines and alcohols, leading to the formation of substituted ureas and carbamates .
  • Radical Reactions: Trichloroacetamides can serve as precursors in radical cyclization processes, enabling the synthesis of nitrogen-containing heterocycles .

Several methods for synthesizing Trichloroacetamide, N-(2-fluorophenyl)- have been reported:

  • Photochemical Synthesis: A notable method involves the photochemical reaction of amines with trichloroacetyl chloride under UV light, leading to high yields of N-substituted trichloroacetamides .
  • Conventional Acylation: Traditional methods may involve the reaction of 2-fluoroaniline with trichloroacetyl chloride in the presence of a base to facilitate the formation of the amide bond.
  • In Situ Methods: Recent advancements include in situ photo-on-demand synthesis techniques that allow for real-time generation of the trichloroacetylating agent from tetrachloroethylene under UV irradiation .

Trichloroacetamide, N-(2-fluorophenyl)- has potential applications in various fields:

  • Medicinal Chemistry: Due to its electrophilic nature, it may serve as a building block for pharmaceuticals or agrochemicals.
  • Material Science: It can be used in synthesizing polymers or coatings that require specific chemical functionalities.
  • Organic Synthesis: The compound's ability to act as a blocked isocyanate makes it useful in synthesizing complex organic molecules through reactions with nucleophiles .

Several compounds share structural similarities with Trichloroacetamide, N-(2-fluorophenyl)-. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
TrichloroacetamideContains three chlorine atomsCommonly used as a reagent in organic synthesis
N-(2-chlorophenyl)trichloroacetamideSimilar structure but with chlorine instead of fluorineMay exhibit different reactivity patterns due to chlorine's properties
N-(phenyl)trichloroacetamideLacks fluorine substituentGenerally less lipophilic compared to fluorinated analogs
2-FluorobenzamideAmide structure without trichloroacetyl groupLacks electrophilic character provided by trichloroacetyl group

Trichloroacetamide, N-(2-fluorophenyl)- stands out due to its unique combination of halogen substituents that influence its reactivity and potential applications in synthetic chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.942075 g/mol

Monoisotopic Mass

254.942075 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

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